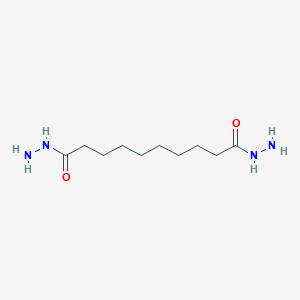

Sebacic dihydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sebacic dihydrazide chemical structure and properties

Sebacic dihydrazide (SDH), also known as decanedihydrazide, is a versatile organic compound with significant applications across various scientific and industrial fields.[1] Characterized by two terminal hydrazide functional groups linked by a ten-carbon aliphatic chain, its unique structure makes it a valuable intermediate and additive in polymer chemistry, material science, and potentially in the development of advanced biomaterials.[1][2] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a symmetrical molecule derived from sebacic acid, a dicarboxylic acid that can be sourced from renewable resources like castor oil.[1] The core structure consists of a flexible ten-carbon backbone, with highly reactive hydrazide (-CONHNH₂) groups at both ends.[1][3] This bifunctionality allows it to act as a bridge, linking polymer chains or participating in condensation reactions.[4][5]

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [1][6][7][] |

| Molecular Weight | 230.31 g/mol | [1][6][7][9] |

| Appearance | White to off-white crystalline powder or solid | [1][4][10] |

| Melting Point | 185.0 to 191.0 °C | [10] |

| Solubility | Soluble in alcohols; slightly soluble in water | [1][4] |

| Density | 1.082 g/cm³ | [] |

| CAS Number | 925-83-7 | [4][6][10] |

| InChI Key | ZWLIYXJBOIDXLL-UHFFFAOYSA-N | [6][] |

Synthesis of this compound

Several methods exist for the synthesis of this compound. A prevalent laboratory-scale protocol involves a two-step reaction starting from sebacic acid. An alternative, high-yield method utilizes hydrazine (B178648) clathrate to minimize by-products.

Experimental Protocol 1: Synthesis via Thionyl Chloride and Hydrazine Hydrate (B1144303)

This common laboratory method involves the conversion of sebacic acid to its more reactive acid chloride derivative, which is then reacted with hydrazine hydrate.[1]

Materials:

-

Sebacic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dilute ammonium (B1175870) hydroxide (B78521) solution

-

Aqueous ethanol (B145695) for crystallization

Methodology:

-

A mixture of sebacic acid and an excess of thionyl chloride is refluxed until the reaction is complete, forming sebacoyl chloride.

-

The reaction mixture is cooled, and the excess thionyl chloride is removed, typically by distillation under reduced pressure.

-

The resulting sebacoyl chloride is slowly added to a cooled solution of hydrazine hydrate, leading to the formation of this compound as a precipitate.

-

The mixture is then basified with a dilute ammonium hydroxide solution to neutralize any remaining acid.

-

The crude this compound product is isolated by filtration.

-

Purification is achieved by recrystallization from aqueous ethanol to yield a white crystalline solid.[1]

A logical workflow for this synthesis process is illustrated in the diagram below.

Experimental Protocol 2: Synthesis via Hydrazine Clathrate

This alternative method reacts a hydrazine clathrate (a cage-like compound containing hydrazine) with a dibasic acid diester, such as dimethyl sebacate (B1225510), often without a solvent. This approach can produce high-quality dihydrazides with fewer by-products.[1][11]

Materials:

-

Hydrazine clathrate

-

Dimethyl sebacate (or other dibasic acid diesters)

-

Methanol or ethanol for washing

Methodology:

-

Hydrazine clathrate and dimethyl sebacate are mixed, typically in a solvent-free environment.

-

The mixture is heated under a nitrogen atmosphere. Reaction temperatures commonly range from 50 to 140°C.[11]

-

The reaction proceeds for several hours. Stirring is not always necessary to achieve a good yield.[11]

-

After the reaction is complete, the mixture is cooled.

-

Methanol or ethanol is added to the reaction mixture. This compound is insoluble in the alcohol, while unreacted starting materials and the host compound from the clathrate dissolve.

-

The solid product is isolated by filtration, washed with alcohol, and dried to yield pure this compound.[11]

Core Applications in Research and Development

This compound's bifunctional nature makes it a highly effective agent in polymer modification and synthesis.

Crosslinking Agent and Latent Hardener

In the polymer industry, SDH is widely used as a crosslinking agent, particularly for water-based acrylic emulsions containing ketone groups.[12][13] It also functions as a latent hardener for epoxy resins.[5][12] The hydrazide groups react with epoxy or other functional groups in polymer chains at elevated temperatures, forming strong, stable covalent bonds.[4] This crosslinking action significantly enhances the mechanical properties, thermal stability, and corrosion resistance of the final material, making it ideal for coatings, adhesives, and sealants.[4][5][12]

The general mechanism for its role as a crosslinking agent is depicted below.

Polymer Nucleating Agent

This compound serves as an effective nucleating agent, particularly for biodegradable polymers like poly(L-lactic acid) (PLLA).[1][3][5] By introducing sites for crystal growth, it enhances the crystallization kinetics of the polymer.[1]

Experimental Protocol: Use of SDH as a Nucleating Agent for Polypropylene (B1209903)

This protocol describes how to study the effect of SDH as an α-nucleating agent for isotactic polypropylene (iPP).

Materials:

-

Isotactic polypropylene (iPP) powder

-

This compound (SDH) powder

-

Differential Scanning Calorimeter (DSC)

Methodology:

-

Sample Preparation: Prepare blends of iPP and SDH at various mass fractions (e.g., 0.02%, 0.04%, 0.06%, etc.) by melt-blending or solution mixing to ensure homogeneous dispersion. A control sample of pure iPP should also be prepared.

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase any prior thermal history.

-

Hold the sample at 200°C for 5 minutes.

-

Cool the sample to 50°C at a controlled rate (e.g., 10°C/min). The crystallization temperature (Tc) is recorded during this cooling scan.

-

Reheat the sample to 200°C at 10°C/min to record the melting temperature (Tm).

-

-

Data Analysis: Compare the crystallization temperature (Tc) of the iPP-SDH blends to that of pure iPP. An increase in Tc indicates that SDH is acting as a nucleating agent, allowing crystallization to occur at a higher temperature. Studies have shown that even small amounts, such as an optimal mass fraction of 0.06%, can significantly increase the crystallization temperature of polypropylene.

Intermediate in Drug Development and Biomaterials

While not a drug itself, this compound is a valuable building block in biomedical research. Its ability to crosslink biocompatible polymers is leveraged in creating hydrogels for tissue engineering scaffolds and controlled drug delivery systems.[3] The hydrazide groups can react with aldehyde or ketone functionalities on polymers like oxidized hyaluronic acid, forming stable hydrazone linkages under mild conditions.[3][14] This allows for the fabrication of biocompatible and biodegradable materials that can encapsulate drugs or provide a structural framework for cell growth.[3]

References

- 1. This compound | 925-83-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 925-83-7 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Sebacic acid dihydrazide | CymitQuimica [cymitquimica.com]

- 7. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 925-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]

- 12. specialchem.com [specialchem.com]

- 13. atamankimya.com [atamankimya.com]

- 14. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Sebacic Dihydrazide (CAS 925-83-7) for Researchers and Drug Development Professionals

Sebacic dihydrazide (SDH), with the CAS number 925-83-7, is a versatile symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups. This unique structure makes it a valuable building block and cross-linking agent in a variety of chemical and pharmaceutical applications. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its relevance to drug development.

Core Properties and Characterization

This compound is a white crystalline solid with a melting point in the range of 185-191 °C.[1] Its molecular formula is C10H22N4O2, and it has a molecular weight of approximately 230.31 g/mol .[2] The presence of two reactive hydrazide groups allows it to readily react with aldehydes, ketones, and carboxylic acids, making it an excellent cross-linking agent and chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

| Property | Value |

| CAS Number | 925-83-7 |

| Molecular Formula | C10H22N4O2 |

| Molecular Weight | 230.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-191 °C |

| Solubility | Slightly soluble in water; soluble in some organic solvents |

| Purity | Typically >96% |

| Spectroscopic Data | Characteristic Peaks/Signals |

| FT-IR (cm-1) | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). |

| 1H NMR | Signals corresponding to the methylene (B1212753) protons of the aliphatic chain and the amine protons of the hydrazide groups. |

| 13C NMR | Resonances for the carbonyl carbons and the methylene carbons of the sebacate (B1225510) backbone. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from sebacic acid. An alternative route involves the direct reaction of a sebacic acid ester with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol 1: Synthesis from Sebacic Acid

This method involves the conversion of sebacic acid to its more reactive diacyl chloride derivative, sebacoyl chloride, which is then reacted with hydrazine hydrate.

Step 1: Synthesis of Sebacoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine sebacic acid with an excess of thionyl chloride (e.g., a 2-3 molar excess). The reaction should be conducted in a well-ventilated fume hood.[3]

-

Reaction Conditions: Gently heat the mixture to approximately 60-70 °C.[3][4] The sebacic acid will slowly dissolve as it reacts with thionyl chloride, evolving sulfur dioxide and hydrogen chloride gas, which should be neutralized in the gas trap.

-

Work-up: Once the reaction is complete (i.e., gas evolution ceases), remove the excess thionyl chloride by distillation under reduced pressure.[2][5] The product, sebacoyl chloride, is a colorless to pale yellow oily liquid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized sebacoyl chloride in a suitable organic solvent (e.g., hexane (B92381) or methylene chloride) in a beaker.[4][6] In a separate beaker, prepare a solution of hydrazine hydrate in water or an alcohol.

-

Reaction Conditions: Slowly add the sebacoyl chloride solution to the hydrazine hydrate solution with vigorous stirring. An immediate reaction occurs, forming this compound as a white precipitate.

-

Purification: Collect the precipitated this compound by filtration. Wash the product with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove unreacted starting materials and byproducts.[7] The final product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Experimental Protocol 2: Synthesis from Diethyl Sebacate

This method provides a more direct route to this compound, avoiding the use of thionyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl sebacate in a suitable solvent like ethanol.

-

Reaction Conditions: Add an excess of hydrazine hydrate to the solution and heat the mixture to reflux for several hours (e.g., 6 hours).[8]

-

Work-up: Upon cooling, the this compound will precipitate out of the solution. Collect the product by filtration and wash with cold ethanol. The product can be purified by recrystallization.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in various applications, particularly in polymer chemistry and the biomedical field.

Cross-linking Agent

This compound is widely used as a cross-linking agent for various polymers, including epoxy resins and acrylic emulsions.[9] The hydrazide groups react with functional groups on the polymer chains, such as epoxides or carbonyls, to form stable covalent bonds. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting materials.

Mechanism of Epoxy Resin Curing

In epoxy resins, the primary amine groups of the hydrazide act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide rings. This ring-opening reaction leads to the formation of a three-dimensional polymer network.

Role in Drug Delivery Systems

The biocompatibility of sebacic acid-based polymers has led to their investigation for use in drug delivery systems.[10] While much of the research has focused on poly(sebacic anhydride) (PSA), this compound itself can be used as a cross-linker to form hydrogels for the controlled release of therapeutic agents. For instance, it can be used to cross-link oxidized polysaccharides like dextran (B179266) or hyaluronic acid, which are often used as drug carriers. The hydrazide groups react with the aldehyde groups on the oxidized polysaccharides to form hydrazone linkages, resulting in a hydrogel network.

Experimental Protocol: Hydrogel Formation with Oxidized Dextran

-

Oxidation of Dextran: Dissolve dextran in water and add a solution of an oxidizing agent, such as sodium periodate. The reaction cleaves the vicinal diols on the glucose units of dextran, forming aldehyde groups.

-

Hydrogel Formation: Prepare separate aqueous solutions of the oxidized dextran and this compound. Mix the two solutions to initiate the cross-linking reaction. The mixture will form a hydrogel as the hydrazone bonds form between the two components.

-

Drug Loading: A therapeutic agent can be incorporated into the hydrogel by dissolving it in either the oxidized dextran or this compound solution before mixing.

-

Characterization: The resulting hydrogel can be characterized for its swelling behavior, degradation profile, and drug release kinetics.

Potential as a Linker in Bioconjugation

The reactive ends of this compound make it a potential candidate for use as a homobifunctional linker in bioconjugation, for example, in the development of antibody-drug conjugates (ADCs). In principle, one hydrazide group could be reacted with an oxidized carbohydrate moiety on an antibody, while the other could be used to attach a payload molecule. However, the use of this compound specifically for this application is not yet widely documented in the literature, which more commonly features heterobifunctional linkers for greater control over the conjugation process.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the direct biological activity of this compound and its interaction with cellular signaling pathways. However, studies on its parent molecule, sebacic acid, have shown some biological effects. For instance, sebacic acid has been found to decrease the expression of the pro-inflammatory cytokine IL-6 in macrophage-like cells by inhibiting the IRF3/IFN-β/STAT signaling axis.[9][11] Additionally, oral administration of sebacic acid has been shown to reduce postprandial glycemia in subjects with type 2 diabetes, an effect associated with increased glucose uptake in muscle cells and elevated GLUT4 expression.[12] It is plausible that derivatives of sebacic acid, such as this compound, may also possess interesting biological properties, but further investigation is required.

Safety and Handling

This compound is considered to be relatively safe for use in industrial and research settings.[9] However, as with all chemicals, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile chemical compound with a range of applications stemming from its symmetrical, bifunctional structure. Its primary utility lies in its role as a cross-linking agent in polymer chemistry, where it enhances the properties of materials like epoxy resins and acrylic emulsions. For drug development professionals, its potential as a biocompatible cross-linker for forming hydrogels for controlled drug release is of particular interest. While its direct biological activity and application as a linker in complex bioconjugates like ADCs are not yet well-explored, the known biological effects of its parent compound, sebacic acid, suggest that this compound and its derivatives may be a fruitful area for future research.

References

- 1. A conductive dual-network hydrogel composed of oxidized dextran and hyaluronic-hydrazide as BDNF delivery systems for potential spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103965072B - A kind of synthetic method of sebacoyl glutamic acid - Google Patents [patents.google.com]

- 4. people.brandeis.edu [people.brandeis.edu]

- 5. homework.study.com [homework.study.com]

- 6. Sebacoyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of oral sebacic Acid on postprandial glycemia, insulinemia, and glucose rate of appearance in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Sebacic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of sebacic dihydrazide, a versatile chemical intermediate. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the overall process workflow.

Introduction

This compound (C₁₀H₂₂N₄O₂) is a white crystalline powder with a molecular weight of 230.31 g/mol .[1] It is widely utilized as a crosslinking agent in the polymer industry and as a latent hardener for epoxy resins.[2] Its bifunctional nature, arising from the two hydrazide groups, allows it to form stable chemical bonds, thereby enhancing the mechanical and thermal properties of various materials. This guide details a common and effective method for its laboratory-scale synthesis and subsequent purification.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of a sebacic acid diester, such as diethyl sebacate (B1225510), with a hydrazine (B178648) source. The following protocol is adapted from established methodologies.

Experimental Protocol: Synthesis from Diethyl Sebacate

This protocol describes the synthesis of this compound via the reaction of diethyl sebacate with a hydrazine inclusion complex.

Materials:

-

Diethyl sebacate

-

p-Methoxyphenol/hydrazine inclusion complex

-

Nitrogen gas supply

-

Reaction vessel equipped with a heating and stirring mechanism

Procedure:

-

In a reaction vessel, combine 25.8 g (0.1 mol) of diethyl sebacate and 64.1 g of a p-methoxyphenol/hydrazine inclusion complex (containing 0.22 mol of hydrazine).

-

Heat the mixture to a temperature of 117-120°C under a nitrogen atmosphere.

-

Maintain the reaction at this temperature for 5 hours. Stirring is not essential for the reaction to proceed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol or ethanol to the reaction mixture. The this compound will precipitate as a solid, while byproducts and unreacted starting materials will dissolve in the alcohol.

-

Isolate the solid product by filtration.

-

Wash the collected crystals with fresh methanol or ethanol to remove any remaining impurities.

-

Dry the purified this compound.

Purification of this compound

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The following protocol is a general procedure that can be optimized for specific purity requirements.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Deionized water (or another suitable solvent)

-

Heating plate with magnetic stirring

-

Erlenmeyer flasks

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a common solvent for recrystallization) and heat the mixture while stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Ice Bath: To maximize the yield, place the flask in an ice bath for at least 30 minutes to induce further precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified this compound crystals in a drying oven at a temperature well below its melting point or in a vacuum desiccator.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis of this compound - Reactants and Conditions

| Parameter | Value |

| Starting Material | Diethyl Sebacate |

| Reagent | p-Methoxyphenol/Hydrazine Inclusion Complex |

| Molar Ratio (Hydrazine:Diester) | 2.2 : 1 |

| Reaction Temperature | 117-120 °C |

| Reaction Time | 5 hours |

Table 2: Synthesis of this compound - Yield and Purity

| Parameter | Value | Reference |

| Theoretical Yield | 23.03 g | Calculated |

| Actual Yield | 8.2 g | [3] |

| Percent Yield | 35.6% | [3] |

| Purity (Post-Purification) | 98.7% | [3] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 186 °C | [4] |

| Boiling Point | 515.3 °C at 760 mmHg | [4] |

| Density | 1.082 g/cm³ | [4] |

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Overview of Sebacic Dihydrazide: Molecular Characteristics

Sebacic dihydrazide (SDH) is a chemical compound utilized in various industrial applications, including as a crosslinking agent and a corrosion inhibitor.[1] For professionals in research, drug development, and materials science, a precise understanding of its fundamental molecular properties is essential for its application and for the development of new materials and formulations.

Core Molecular and Physical Properties

The fundamental chemical identity of a compound is defined by its molecular formula and weight. This compound's molecular formula is C10H22N4O2.[1][2][3][4][5] This composition results in a molecular weight of approximately 230.31 g/mol .[1][2][4][5][6] These and other key physicochemical properties are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C10H22N4O2[1][2][3][4][5] |

| Molecular Weight | 230.31 g/mol [1][2][4][5][6] |

| Monoisotopic Mass | 230.17427596 Da[1][6] |

| CAS Registry Number | 925-83-7[1][4] |

| Appearance | White to yellowish-white crystalline powder[1] |

| Melting Point | 185 - 186 °C[4][7] |

| Boiling Point | 515.3 °C at 760 mmHg[4][7] |

| Density | 1.082 g/cm³[4][7] |

| Topological Polar Surface Area | 110 Ų[1][6] |

| Hydrogen Bond Donor Count | 4[1][4] |

| Hydrogen Bond Acceptor Count | 4[1][4] |

Structural and Logical Representation

To visualize the basic identity and classification of this compound, a simple logical diagram can be constructed. This illustrates the connection between its common name, its definitive CAS number, and its fundamental molecular properties.

This guide provides the essential molecular and physical data for this compound, serving as a foundational reference for its use in scientific research and development. The compound is also known by other names such as Decanedihydrazide.[8]

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sebacic acid dihydrazide | CymitQuimica [cymitquimica.com]

- 4. This compound|925-83-7|lookchem [lookchem.com]

- 5. This compound | 925-83-7 [chemicalbook.com]

- 6. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

Physical and chemical properties of sebacic dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic dihydrazide (SDH), systematically named decanedihydrazide, is a linear aliphatic dihydrazide derived from sebacic acid, a naturally occurring dicarboxylic acid. Its unique chemical structure, featuring two reactive hydrazide functional groups at the termini of a ten-carbon chain, imparts a range of desirable properties, making it a valuable molecule in diverse scientific and industrial applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological signaling pathways, offering a critical resource for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in polymer chemistry, as a crosslinking agent, and in the synthesis of novel compounds.

Physical Properties

This compound is a white to off-white crystalline powder. A compilation of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 185 - 191 °C | [2] |

| Boiling Point | 515.3 °C at 760 mmHg (estimated) | [2] |

| Density | 1.082 g/cm³ | [2] |

| Vapor Pressure | 9.97 x 10⁻¹¹ mmHg at 25°C | [2] |

| Solubility | ||

| In Water | Slightly soluble | [2] |

| In Methanol (B129727) | Soluble | [2] |

| In N,N-Dimethylformamide | Very soluble | [2] |

| In Glacial Acetic Acid | Sparingly soluble | [2] |

| In Chloroform | Very slightly soluble | [2] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal hydrazide groups. Key chemical properties and reactivity data are summarized in Table 2.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Functional Groups | Two primary hydrazide (-CONHNH₂) groups | [2] |

| Reactivity | The hydrazide groups are highly reactive towards electrophiles, particularly carbonyl compounds. | [2] |

| Crosslinking Reactions | Acts as a crosslinking agent with polymers containing functional groups such as epoxides, isocyanates, and ketones. | [3] |

| Hydrazone Formation | Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in dynamic covalent chemistry and the synthesis of various derivatives. | [2] |

| Thermal Stability | Exhibits good thermal stability, which is enhanced when used as a crosslinker in polymer matrices. | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound is typically synthesized from sebacic acid. A common laboratory-scale synthesis protocol is outlined below.

Objective: To synthesize this compound from sebacic acid and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Sebacic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sebacic acid (1 mole equivalent).

-

Add ethanol to dissolve the sebacic acid with gentle heating and stirring.

-

Slowly add an excess of hydrazine hydrate (typically 2.2 mole equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallize the crude product from a hot ethanol-water mixture to obtain pure this compound crystals.

-

Dry the purified crystals in a vacuum oven at 60 °C.

Characterization Protocols

Objective: To determine the melting point of the synthesized this compound.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP30, Electrothermal IA9100)

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min for a rapid initial determination.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the previously observed melting point.

-

Record the precise melting range.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Deionized water, Methanol, Ethanol, N,N-Dimethylformamide (DMF), Chloroform, Glacial Acetic Acid.

Procedure:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously using a vortex mixer for 30 seconds.

-

Allow the tubes to stand for 1-2 minutes and observe for dissolution.

-

Record the solubility as:

-

Very soluble: Dissolves completely.

-

Soluble: Dissolves almost completely.

-

Sparingly soluble: Partially dissolves.

-

Slightly soluble: Very little dissolves.

-

Insoluble: No apparent dissolution.

-

Objective: To identify the functional groups present in this compound.

Instrument:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the dry this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the N-H, C=O, and C-N functional groups of the hydrazide moiety.

Objective: To elucidate the chemical structure of this compound.

Instrument:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and assign the chemical shifts to the different protons in the molecule.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

-

Process the spectrum and assign the chemical shifts to the different carbon atoms.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrument:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acidify the solution slightly with formic acid to promote protonation for positive ion mode analysis.

Procedure:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode.

-

Identify the protonated molecular ion [M+H]⁺ to confirm the molecular weight.

-

If using tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.

Proposed Biological Signaling Pathway Involvement

While this compound is primarily recognized for its applications in materials science, its precursor, sebacic acid, has demonstrated biological activity. Research has shown that sebacic acid can exert anti-inflammatory effects by modulating specific signaling pathways in immune cells.[4][5] Specifically, sebacic acid has been found to selectively decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA in macrophages.[4][5] This effect is mediated through the inhibition of the Interferon Regulatory Factor 3 (IRF3)/Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription (STAT) signaling axis.[4][5]

Given that this compound is a derivative of sebacic acid, it is plausible that it may exhibit similar or related biological activities. The following diagram illustrates the proposed signaling pathway through which this compound could potentially exert anti-inflammatory effects, based on the known mechanism of sebacic acid.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This proposed mechanism suggests that this compound may interfere with the activation of IRF3, a key transcription factor in the inflammatory response triggered by LPS. By inhibiting IRF3, this compound could potentially downregulate the subsequent production of IFN-β and the activation of STAT proteins, leading to a reduction in the expression of the pro-inflammatory cytokine IL-6. This hypothesis provides a foundation for future research into the pharmacological applications of this compound.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties that make it suitable for a variety of applications, particularly in polymer science. The experimental protocols provided in this guide offer a framework for its synthesis and comprehensive characterization. Furthermore, the exploration of its potential biological activities, based on the known anti-inflammatory properties of its precursor, sebacic acid, opens new avenues for research in drug development and medicinal chemistry. This technical guide serves as a valuable resource for scientists and researchers seeking to understand and utilize the full potential of this compound.

References

- 1. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 925-83-7 [smolecule.com]

- 3. specialchem.com [specialchem.com]

- 4. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sebacic Dihydrazide: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Sebacic dihydrazide (SDH), a molecule with a symmetrical structure featuring a ten-carbon aliphatic chain flanked by two hydrazide groups, holds significant interest in various scientific fields, including polymer chemistry and as a cross-linking agent. A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in water and common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative information and presents a general experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

The solubility of this compound is influenced by the interplay between its long, nonpolar decane (B31447) backbone and the polar, hydrogen-bonding capable dihydrazide functional groups. The available data on its solubility is varied and, in the case of water, presents some contradictions. The following table summarizes the qualitative solubility of this compound based on available chemical literature and supplier technical data sheets.

| Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |

| Water | H₂O | Practically Insoluble / Slightly Soluble | [1][2] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very Soluble | [1] |

| Methanol | CH₃OH | Soluble | [1][2] |

| Glacial Acetic Acid | C₂H₄O₂ | Sparingly Soluble | [1] |

| Chloroform | CHCl₃ | Very Slightly Soluble | [1] |

| Alcohol (General) | R-OH | Soluble | [2] |

Note: The solubility in water is inconsistently reported. Some sources state "soluble in water," while others indicate it is "slightly soluble" or "practically insoluble." This discrepancy highlights the need for precise experimental determination.

Experimental Protocol for Solubility Determination

The following provides a generalized and robust methodology for the experimental determination of the solubility of this compound in various solvents. This protocol can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment).

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Gravimetric Method (Alternative):

-

Accurately weigh a clean, dry container.

-

Transfer a precise volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the residue corresponds to the amount of this compound dissolved in the initial volume of the solvent.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

References

Sebacic Dihydrazide: A Technical Guide to its Crosslinking Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic Dihydrazide (SDH), also known as decanedihydrazide, is a difunctional organic compound with the chemical formula C₁₀H₂₂N₄O₂.[1][2] It presents as a white crystalline powder and is characterized by two terminal hydrazide groups (-CONHNH₂).[1] These reactive groups make SDH a highly effective and versatile crosslinking agent, curative, and hardener used across various industries, from advanced polymer systems to cosmetics.[1][3] In the fields of materials science and drug development, SDH is particularly valued for its ability to form stable covalent bonds, enhancing the mechanical properties, thermal stability, and durability of polymers.[1] Its role is critical in the formulation of hydrogels, coatings, adhesives, and matrices for controlled drug release. This guide provides an in-depth exploration of the core mechanisms through which this compound functions as a crosslinker in different chemical systems.

Core Mechanism of Action: The Hydrazone Bond

The primary mechanism of action for this compound as a crosslinker is its condensation reaction with carbonyl groups, specifically aldehydes and ketones.[2][4] Each of the two hydrazide groups at the ends of the sebacic acid backbone can react with a carbonyl group on a polymer chain. This reaction forms a stable hydrazone bond (C=N-NH-C=O), effectively creating a covalent bridge between two polymer chains and establishing a three-dimensional network.[2][5]

This reaction is highly efficient and can proceed under various conditions, including at ambient temperatures in aqueous systems, making it suitable for sensitive applications.[6] The stability of the resulting hydrazone linkage is significantly greater than that of a Schiff base formed with a simple amine, although it can be further stabilized by reduction with agents like sodium cyanoborohydride if required.[5]

Crosslinking in Key Polymer Systems

This compound's versatility allows it to be used in several distinct crosslinking strategies depending on the polymer system.

Acrylic Emulsions: Keto-Hydrazide Chemistry

In water-based acrylic emulsions, a common ambient temperature crosslinking technology involves the reaction between adipic acid dihydrazide (ADH), a shorter-chain analogue of SDH, and pendant ketone moieties on the acrylic polymer backbone.[6] This "keto-hydrazide" chemistry is directly applicable to SDH. The ketone functionality is introduced by using monomers like diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM) during polymerization.[6]

The crosslinking process is elegantly simple: SDH is added to the aqueous acrylic emulsion. During film formation, as water evaporates, the hydrazide groups of the SDH and the ketone groups on the polymer chains are brought into close proximity and react to form hydrazone crosslinks.[6] This post-coalescence crosslinking creates a durable three-dimensional network, significantly enhancing properties like abrasion, scrub, and chemical resistance.[6]

Epoxy Resins

This compound functions as a latent hardener or curing agent for epoxy resins.[7][8] The mechanism relies on the reaction between the active hydrogen atoms on the two primary amine groups of the hydrazide (-NH₂) and the epoxide rings of the resin. Each SDH molecule possesses four active hydrogens, giving it a functionality of four per epoxy group.[7] This reaction, known as an addition reaction, opens the epoxy ring and forms a stable covalent bond, leading to a highly crosslinked, thermoset polymer.

The cure temperature for epoxy systems with dihydrazides is related to the melting point of the dihydrazide itself.[7] This allows for the formulation of one-part epoxy systems that are stable at room temperature and cure only upon heating, a property known as "B-stageability".[7] Epoxies cured with dihydrazides exhibit excellent toughness, adhesion, and thermal stability.[7]

Polysaccharide Hydrogels

In biomedical applications, particularly for drug delivery and tissue engineering, SDH is used to crosslink natural polysaccharides like chitosan, alginate, and cellulose (B213188) derivatives.[9][10][11] The primary mechanism involves a two-step process:

-

Oxidation: The polysaccharide is first treated with an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). This selectively cleaves the vicinal diol groups on the sugar rings to form reactive aldehyde groups.[5][11]

-

Crosslinking: An aqueous solution of SDH is then added to the oxidized polysaccharide solution. The hydrazide groups on the SDH react with the newly formed aldehyde groups on the polysaccharide chains, forming hydrazone bonds and causing the solution to gel into a stable, crosslinked hydrogel.[11]

This method is advantageous because it uses water as a solvent and avoids harsh chemicals, which is crucial for biomedical applications.[12] The resulting hydrogels are often biocompatible and biodegradable.[12]

Quantitative Data Summary

The selection of a crosslinking agent often depends on its physical properties and performance relative to other options.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 925-83-7 | [1][13] |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| Appearance | White to yellowish-white crystalline powder | [1] |

| Melting Point | ~180–186 °C | [3][13] |

| Solubility | Soluble in alcohol; slightly soluble in water |[1] |

Table 2: Comparison of Common Dihydrazide Crosslinkers

| Dihydrazide | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Adipic Acid Dihydrazide (ADH) | C₆H₁₄N₄O₂ | 174.19 | ~180 | Higher water solubility | [6] |

| This compound (SDH) | C₁₀H₂₂N₄O₂ | 230.31 | ~185 | Longer, more flexible aliphatic chain | [6][7] |

| Isophthalic Dihydrazide (IDH) | C₈H₁₀N₄O₂ | 194.19 | >220 | Rigid aromatic core, higher thermal stability |[6][7] |

Table 3: Effect of SDH Crosslinking on Polymer Properties

| Polymer System | Property Improved | Description | Reference(s) |

|---|---|---|---|

| General Polymers | Mechanical Properties, Thermal Stability | Forms strong chemical bonds between polymer chains. | [1] |

| Epoxy Resins | Toughness, Adhesion, B-stage Properties | Acts as a fully reactive curing agent with a lower onset cure temperature than DICY. | [7] |

| Acrylic Coatings | Wet-rub Resistance, Mandrel-bend Resistance | Provides a high measure of crosslink density. | [7] |

| Polyurethanes | Tensile Strength, Thermal Stability | Acts as a chain extender, can reduce yellowing. |[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from sebacic acid.[2][3]

-

Preparation of Sebacoyl Chloride: React sebacic acid with a slight excess of thionyl chloride (SOCl₂). The reaction is typically refluxed for 2-3 hours. After the reaction, excess thionyl chloride is removed by distillation under reduced pressure.

-

Reaction with Hydrazine (B178648) Hydrate (B1144303): The resulting sebacoyl chloride is slowly added to a cooled solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) under an inert atmosphere (e.g., nitrogen). The reaction is highly exothermic and the temperature should be controlled.

-

Purification: The precipitated white solid, this compound, is collected by filtration. It is then washed with cold water and purified by recrystallization from an aqueous ethanol (B145695) solution to yield a pure product.[3]

Protocol 2: Crosslinking of Polysaccharide (Alginate) Hydrogel

This protocol outlines the formation of a hydrogel using the oxidation method.

-

Dissolution: Prepare a 2% (w/v) sodium alginate solution in deionized water by stirring overnight.

-

Oxidation: In the dark, add a calculated amount of sodium periodate (e.g., 0.5 molar equivalent with respect to alginate repeating units) to the solution. Let the reaction proceed for 24 hours at room temperature with continuous stirring.

-

Quenching: Stop the oxidation reaction by adding a small amount of ethylene (B1197577) glycol and stirring for 1 hour.

-

Purification: Dialyze the oxidized alginate solution against deionized water for 3 days (changing the water frequently) to remove byproducts, and then lyophilize to obtain purified oxidized alginate powder.

-

Hydrogel Formation: Prepare a 2% (w/v) solution of the oxidized alginate. Prepare a 2% (w/v) solution of this compound. Mix the two solutions at a desired ratio (e.g., 1:1 by volume). Gelation should occur as the hydrazone crosslinks form.

Applications in Drug Development and Biocompatibility

The parent molecule of SDH, sebacic acid, is a naturally occurring dicarboxylic acid that is widely used to create biocompatible and biodegradable polymers, particularly polyanhydrides.[14][15] Polyanhydride-based systems, such as those made from copolymers of sebacic acid, have been successfully used in FDA-approved drug delivery applications, most notably in drug-eluting wafers for treating brain tumors.[14][15] These polymers are valued for their surface-eroding properties, which allow for a controlled and sustained release of therapeutic agents.[14]

SDH extends these benefits by serving as a crosslinker for hydrogel systems used in drug delivery and tissue engineering.[9][12] Hydrogels crosslinked with SDH can encapsulate a wide variety of drugs and provide a scaffold that supports cell growth.[9]

Biocompatibility: Sebacic acid and its degradation products are considered non-toxic, non-mutagenic, and are metabolized by the body.[16][17] The polymers and hydrogels derived from them are generally biocompatible.[16][18][19] Studies have shown minimal inflammatory response to implants of PEG/Sebacic acid-based hydrogels.[19] However, some research indicates that at very high concentrations (e.g., >2 mg/mL), poly(sebacic anhydride) microparticles can exhibit some cytotoxicity, which is an important consideration in formulation development.[16]

Conclusion

This compound is a potent and adaptable crosslinking agent whose mechanism of action is primarily centered on the formation of stable hydrazone bonds with carbonyl-functionalized polymers. Its ability to react under various conditions makes it suitable for curing high-performance epoxy resins, crosslinking ambient-cure acrylic emulsions, and forming biocompatible polysaccharide hydrogels. The long, flexible ten-carbon backbone of SDH imparts unique properties of toughness and flexibility to the resulting polymer networks. For researchers and drug development professionals, SDH represents a key tool for designing advanced materials with tailored mechanical properties, controlled degradation, and high stability, paving the way for innovations in coatings, adhesives, and biomedical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 925-83-7 [smolecule.com]

- 3. This compound | 925-83-7 | Benchchem [benchchem.com]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. gantrade.com [gantrade.com]

- 7. adhesivesmag.com [adhesivesmag.com]

- 8. specialchem.com [specialchem.com]

- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 10. A novel dual crosslinked polysaccharide hydrogel with self-healing and stretchable properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A dynamic and self-crosslinked polysaccharide hydrogel with autonomous self-healing ability - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. This compound|925-83-7|lookchem [lookchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Modern applications of sebacic acid_Chemicalbook [chemicalbook.com]

- 16. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkema.com [arkema.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydrazide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, and applications of dihydrazide functional groups. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes relevant to research and development.

Core Chemical Characteristics

Dihydrazides are a class of organic compounds characterized by the presence of two hydrazide (-CONHNH₂) functional groups.[1] The general structure can be represented as H₂N-NH-CO-R-CO-NH-NH₂, where 'R' is an organic linker, typically an aliphatic or aromatic group. The most common and commercially significant example is Adipic Acid Dihydrazide (ADH), where 'R' is a (CH₂)₄ chain.[2]

Key Chemical Properties:

-

Nucleophilicity : The terminal primary amine (-NH₂) of the hydrazide group is highly nucleophilic, making it reactive towards electrophilic centers, most notably carbonyl carbons.[2][3]

-

Reactivity with Carbonyls (Keto-Hydrazide Chemistry) : The hallmark reaction of dihydrazides is their condensation with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-CO-).[3] This reaction, often referred to as "hydrazone ligation" or "keto-hydrazide crosslinking," is highly efficient and forms the basis for many of its applications in polymer chemistry and bioconjugation.[4][5] The reaction proceeds at ambient temperatures and releases water as a byproduct.[5]

-

Reactivity with Other Functional Groups : Dihydrazides also react with other functional groups. In epoxy resin systems, the active hydrogens on the hydrazide moiety react to open oxirane rings, acting as a latent curing agent that is activated by heat.[5][6] They can also serve as chain extenders in polyurethanes by reacting with isocyanate groups.[2][7]

-

Formation of Covalent Adaptable Networks : The hydrazone bond formed through keto-hydrazide chemistry is dynamic and can be reversible under acidic conditions.[8][9] This property allows for the creation of covalent adaptable networks (CANs) and recyclable thermoset polymers.[8][9]

Synthesis of Dihydrazide Compounds

The most common method for synthesizing dihydrazides involves the hydrazinolysis of a dicarboxylic acid ester. This process consists of reacting a suitable diester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent.[6][10]

Applications in Research and Drug Development

The unique reactivity of the dihydrazide functional group makes it a versatile tool in various scientific fields.

3.1 Polymer Chemistry: Crosslinking Agents

Dihydrazides, particularly ADH, are widely used as crosslinking agents for aqueous acrylic emulsions.[2] This technology relies on the incorporation of monomers containing a ketone moiety, such as diacetone acrylamide (B121943) (DAAM), into the polymer backbone. During the film-forming process, as water evaporates, the hydrazide groups of ADH react with the ketone groups, forming a highly crosslinked, three-dimensional network that significantly enhances the mechanical strength, durability, and resistance of the resulting coating.[2][4]

3.2 Bioconjugation and Drug Delivery

Hydrazone ligation is a powerful chemoselective method for the site-specific modification of biomolecules like peptides and proteins.[11][12] This bioorthogonal reaction allows for the coupling of a hydrazide-modified molecule (e.g., a drug or a fluorescent probe) to a biomolecule containing an aldehyde or ketone group. The reaction is rapid, high-yielding, and can be performed under mild, physiological conditions (neutral pH, room temperature), often accelerated by catalysts like aniline (B41778).[11][13] This makes it an invaluable tool for protein labeling, drug targeting, and the development of antibody-drug conjugates (ADCs).

3.3 Medicinal Chemistry

The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a prominent pharmacophore in medicinal chemistry.[14][15] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[15][16][17] The structural versatility of hydrazides allows them to be used as synthons for a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are also classes of compounds with significant therapeutic potential.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for common dihydrazides and their reactions.

Table 1: Physical and Chemical Properties of Common Dihydrazides

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Adipic Acid Dihydrazide | ADH | C₆H₁₄N₄O₂ | 174.20[19] | 178 - 185[20] |

| Sebacic Acid Dihydrazide | SDH | C₁₀H₂₂N₄O₂ | 230.31 | 185 - 192 |

| Isophthalic Dihydrazide | IDH | C₈H₁₀N₄O₂ | 194.19 | 220 - 227 |

| Carbodihydrazide | CDH | CH₆N₄O | 90.08 | 152 - 156 |

Data for SDH, IDH, and CDH are typical values from chemical suppliers.

Table 2: Kinetic Data for Hydrazone Ligation

| Reactants | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 6-hydrazinopyridyl-peptide + Benzaldehyde (B42025) | None | 4.5 | ~0.2 - 0.5 | [11] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | > 100 | [11] |

| Protein Hydrazide + α-oxo aldehyde peptide | 400 mM Arginine | 7.0 | ~0.3 (18.2 M⁻¹min⁻¹) | [21] |

Table 3: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Imidazo[1,2-a]pyrazine derivatives (3a-n) | Proteus vulgaris | 50 | [22] |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [23] |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus epidermidis ATCC 12228 | 0.98 | [23] |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide (28a) | Staphylococcus aureus | Equal to ceftriaxone | [16] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Adipic Acid Dihydrazide (ADH)

This protocol is based on the general method of reacting a diester with hydrazine hydrate.[10]

-

Reaction Setup : In a 500 mL beaker or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl adipate (B1204190) (1 mole equivalent).

-

Reagent Addition : Add an appropriate alcohol solvent, such as methanol (B129727) or ethanol (B145695). Subsequently, add hydrazine hydrate (approximately 2.2 mole equivalents) to the solution.

-

Reaction Conditions : Heat the reaction mixture to reflux (typically 40-60°C) with continuous stirring. The reaction time can vary from 1 to 3 hours.

-

Product Isolation : After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Purification : Collect the white crystalline precipitate by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and impurities.

-

Drying : Dry the purified adipic dihydrazide product under vacuum to obtain a white powder. Characterize the final product by melting point determination and spectroscopic methods (FT-IR, NMR).

Protocol 2: Hydrazone Ligation for Peptide Labeling

This protocol is adapted from methodologies for aniline-catalyzed biomolecular labeling.[11]

-

Stock Solution Preparation : Prepare fresh stock solutions:

-

A 2 mM solution of the hydrazide-functionalized peptide (e.g., HYNIC-peptide) in the desired buffer.

-

A 2 mM solution of the aromatic aldehyde (e.g., benzaldehyde) in the same buffer.

-

A 200 mM stock solution of aniline catalyst in the same buffer.

-

Buffer examples: 0.1 M Ammonium Acetate (pH 4.5) or 0.3 M Sodium Phosphate (pH 7.0).

-

-

Reaction Mixture : In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations (e.g., 100 µM peptide, 100 µM aldehyde, 10-100 mM aniline).

-

Incubation : Allow the reaction to proceed at room temperature. Protect the solution from light if using photosensitive reagents.

-

Monitoring : Follow the progress of the reaction by analytical techniques. For concentrations around 100 µM, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) monitoring at 220 nm and 350 nm is suitable. For lower concentrations (e.g., 10 µM), UV-Vis spectroscopy can be used to monitor the formation of the hydrazone product at 350 nm.

-

Analysis : Confirm the identity of the final labeled peptide conjugate using mass spectrometry (e.g., ESI-MS).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of synthesized hydrazide derivatives.[22][23]

-

Preparation of Test Compounds : Dissolve the synthesized hydrazide compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1000 µg/mL.

-

Microplate Setup : In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of test concentrations (e.g., from 250 µg/mL to 0.12 µg/mL).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation : Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Reading Results : Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. EP2088140B1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]

- 2. gantrade.com [gantrade.com]

- 3. nbinno.com [nbinno.com]

- 4. gantrade.com [gantrade.com]

- 5. chemcomplex.com [chemcomplex.com]

- 6. adhesivesmag.com [adhesivesmag.com]

- 7. ac-catalysts.com [ac-catalysts.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]

- 14. hygeiajournal.com [hygeiajournal.com]

- 15. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adipic Dihydrazide | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. dovechem.co.id [dovechem.co.id]

- 21. chemrxiv.org [chemrxiv.org]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

A Deep Dive into Hydrazide Chemistry for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of hydrazide functional groups into polymer architectures has unlocked a versatile platform for the design of sophisticated materials with tailorable properties. This guide delves into the core principles of hydrazide chemistry and its application in polymer synthesis, with a particular focus on the development of materials for biomedical applications, including drug delivery. The unique reactivity of the hydrazide moiety, particularly its ability to form dynamic covalent bonds, offers unparalleled control over polymer structure and function.

Fundamentals of Hydrazide Chemistry in Polymer Science

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-CONHNH2). Their utility in polymer chemistry is primarily centered around the reaction of the terminal -NH2 group with aldehydes and ketones to form hydrazone linkages.

The Hydrazone Bond: A Dynamic Covalent Linkage